Thiothixene hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970. This drug has a black box warning from the FDA.

Structure

3D Structure of Parent

Properties

IUPAC Name |

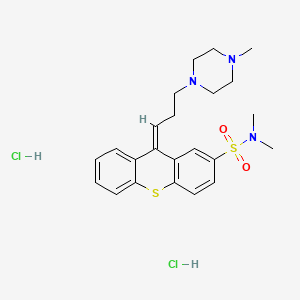

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUAAEMCZUPORO-LRSHZYOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872487 | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-31-7 | |

| Record name | Thiothixene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOTHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Thiothixene Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Thiothixene is a first-generation, typical antipsychotic agent belonging to the thioxanthene class, indicated for the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3][4] This document provides a detailed examination of the molecular mechanisms, receptor binding profile, downstream signaling effects, and the experimental methodologies used to characterize the pharmacodynamics of thiothixene hydrochloride.

Core Mechanism of Action: Dopamine Receptor Antagonism

The principal antipsychotic action of thiothixene is derived from its ability to block postsynaptic dopamine D2 receptors.[3][5] In psychotic disorders like schizophrenia, an overactivity of the mesolimbic dopamine pathway is strongly associated with the manifestation of positive symptoms, such as hallucinations and delusions.[3] Thiothixene acts as a competitive antagonist at D2 receptors in this pathway, which reduces the excessive dopaminergic neurotransmission and alleviates these symptoms.[3][4]

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms (EPS), such as tremors and rigidity, which are common side effects of typical antipsychotics.[3] Repeated administration of first-generation antipsychotics like thiothixene can lead to a state of depolarization block in dopamine neurons in both the mesolimbic and nigrostriatal systems.[6] The therapeutic effect is linked to this block in the mesolimbic system, while side effects are linked to the block in the nigrostriatal system.[6]

The downstream effect of D2 receptor antagonism involves the modulation of intracellular signaling cascades. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking these receptors, thiothixene prevents this inhibition, thereby modulating downstream gene expression and neuronal activity.

Multi-Receptor Binding Profile

While D2 antagonism is central to its action, thiothixene exhibits affinity for a range of other neurotransmitter receptors.[1][7] This promiscuous binding profile contributes to both its therapeutic effects and its side-effect profile.[3] Notably, it acts as an antagonist at various dopamine, serotonin, histamine, and adrenergic receptors.[1][8] Unlike many other typical antipsychotics, it possesses weak or no anticholinergic (muscarinic) activity.[7][9] The binding affinities (Ki values) for various human receptors are summarized in the table below.

Table 1: Thiothixene Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Primary Associated Effects |

|---|---|---|

| Dopamine D2 | 0.25 - 1.0 | Antipsychotic effects, EPS[7][10][11] |

| Dopamine D3 | 0.44 | Antipsychotic effects[7][11] |

| Dopamine D1 | 14 | Potential contribution to effects[1] |

| Dopamine D4 | 1.8 | Potential contribution to effects[1] |

| Serotonin 5-HT2A | 3.6 - 8.7 | Anxiolytic, antidepressant properties; attenuation of EPS[1][7] |

| Serotonin 5-HT1A | 130 | - |

| Serotonin 5-HT2C | 210 | - |

| Serotonin 5-HT7 | 5.6 | Potential antidepressant effects[7] |

| α1-Adrenergic | 1.2 - 10 | Orthostatic hypotension, dizziness, sedation[1][7] |

| Histamine H1 | 5.0 - 10 | Sedation, weight gain[3][7] |

| Muscarinic M1 | >10,000 | Low incidence of anticholinergic side effects[7] |

| Muscarinic M3 | ≥5,750 | Low incidence of anticholinergic side effects[7] |

| Muscarinic M4 | >10,000 | Low incidence of anticholinergic side effects[7] |

| Muscarinic M5 | 5,376 | Low incidence of anticholinergic side effects[7] |

Note: Ki is the dissociation constant for inhibitor binding; a smaller value indicates stronger binding.

The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[12][13] Thiothixene's affinity for 5-HT2A receptors may help mitigate some of the motor side effects induced by its potent D2 blockade.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. mdpi.com [mdpi.com]

- 7. Tiotixene - Wikipedia [en.wikipedia.org]

- 8. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. drugs.com [drugs.com]

- 10. thecarlatreport.com [thecarlatreport.com]

- 11. KEGG DRUG: Thiothixene [genome.jp]

- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

thiothixene hydrochloride dopamine receptor antagonism

An In-depth Technical Guide to Thiothixene Hydrochloride's Dopamine Receptor Antagonism

Abstract

Thiothixene is a first-generation antipsychotic of the thioxanthene class, which exerts its therapeutic effects in conditions like schizophrenia primarily through the antagonism of central nervous system dopamine receptors.[1][2][3][4] This technical guide provides a detailed examination of thiothixene's pharmacological profile, focusing on its binding affinities for dopamine receptor subtypes, the functional consequences of this antagonism, and the downstream signaling pathways involved. Detailed experimental protocols for assessing these interactions are provided, alongside graphical representations of key processes to support researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for thiothixene is the blockade of postsynaptic dopamine D2 receptors.[1][3][4] Dysregulated dopaminergic activity, particularly in the brain's mesolimbic pathway, is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By acting as a potent antagonist at D2, D3, and D4 receptors, thiothixene inhibits the effects of dopamine, helping to normalize this neurotransmission and alleviate psychotic symptoms.[5][6] While its primary action is on dopamine receptors, thiothixene also exhibits antagonism at serotonergic, histaminergic, and adrenergic receptors, which contributes to its overall pharmacological and side-effect profile.[1][5]

Quantitative Receptor Binding Profile

The affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Thiothixene demonstrates high affinity for D2-like dopamine receptors.

Data Presentation: Table 1 - Thiothixene Binding Affinities (Ki) for Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Source | Radioligand Used |

| Dopamine D1 | 18.2 | Cloned Human | [3H]SCH 23390 |

| Dopamine D2 | 0.52 | Cloned Human | [3H]Spiperone |

| Dopamine D3 | 2.1 | Cloned Human | [3H]Spiperone |

| Dopamine D4 | 0.96 | Cloned Human | [3H]Spiperone |

Note: Data synthesized from publicly available pharmacological databases. Ki values can vary based on experimental conditions.

Dopamine Receptor Signaling Pathway and Antagonism

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors (D2, D3, D4), which are the primary targets of thiothixene, are coupled to inhibitory G-proteins (Gαi/o).[7][8] Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][9] Thiothixene, as a competitive antagonist, binds to the D2 receptor but does not activate it, thereby blocking dopamine's ability to initiate this inhibitory signaling cascade.

Caption: Thiothixene blocks dopamine's inhibitory effect on the cAMP pathway.

Experimental Protocols

Protocol: Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound (thiothixene) by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target dopamine receptor (e.g., human recombinant CHO cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[10]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in the assay binding buffer.[10]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors), and a range of concentrations of the unlabeled competitor drug (thiothixene).[10]

-

Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]

-

-

Separation and Detection:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.[10]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of thiothixene to generate a competition curve and determine the IC50 value (the concentration of thiothixene that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol: Functional Antagonism via cAMP Assay

This assay measures a drug's ability to block the functional response of a receptor, in this case, the inhibition of cAMP production by a D2 agonist.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[9]

-

Plate the cells in multi-well plates and allow them to grow to a suitable confluency.

-

-

Antagonist Assay:

-

Pre-incubate the cells with varying concentrations of the antagonist (thiothixene) for a specified time.

-

Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) to all wells (except negative controls). This concentration should be one that elicits a submaximal response (e.g., EC80).

-

Simultaneously, add a stimulator of adenylyl cyclase, such as forskolin, to raise the basal level of cAMP. This is necessary to observe the inhibitory effect of the D2 receptor activation.[12]

-

Incubate for a defined period to allow for cAMP modulation.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]

-

-

Data Analysis:

-

The measured signal will be inversely proportional to the amount of cAMP present.

-

Plot the signal against the log concentration of thiothixene. The resulting curve will show thiothixene's ability to reverse the agonist-induced inhibition of cAMP production.

-

Calculate the IC50 value, which represents the concentration of thiothixene required to achieve 50% of the maximal antagonistic effect.

-

Conclusion

This compound's clinical efficacy as an antipsychotic is fundamentally rooted in its high-affinity antagonism of D2-like dopamine receptors. Quantitative binding assays confirm its potent interaction, particularly with the D2 subtype. Functional assays further demonstrate its ability to block the downstream intracellular signaling cascades normally initiated by dopamine. The detailed protocols and pathway diagrams provided herein serve as a technical resource for the continued investigation and development of compounds targeting the dopaminergic system.

References

- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 2. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. youtube.com [youtube.com]

- 4. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tiotixene - Wikipedia [en.wikipedia.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. scielo.br [scielo.br]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Thiothixene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily utilized in the management of schizophrenia.[1][2] Its therapeutic effects are largely attributed to its interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of thiothixene hydrochloride, focusing on its receptor binding affinity, functional activity, and impact on downstream signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its mechanism of action at the molecular and cellular levels.

Core Pharmacodynamics: Receptor Binding and Functional Activity

Thiothixene's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors, which is a hallmark of typical antipsychotic agents.[1][3][4] However, its pharmacological profile is broader, encompassing interactions with serotonin, histamine, and adrenergic receptors.[3][5] This multi-receptor interaction profile contributes to both its therapeutic efficacy and its side effect profile.

Receptor Binding Affinity

The binding affinity of this compound to various neurotransmitter receptors has been characterized using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 14 | [5] |

| Dopamine D2 | 0.12 - 0.5 | [5][6] |

| Dopamine D3 | 0.7 | [6] |

| Dopamine D4 | 1.4 | [6] |

| Serotonin 5-HT1A | 130 | [6] |

| Serotonin 5-HT2A | 1.1 | [6] |

| Serotonin 5-HT2C | 20 | [6] |

| Serotonin 5-HT6 | 10 | [6] |

| Serotonin 5-HT7 | 4.7 | [6] |

| Alpha-1A Adrenergic | 1.8 | [6] |

| Alpha-1B Adrenergic | 2.5 | [6] |

| Alpha-2A Adrenergic | 100 | [6] |

| Alpha-2B Adrenergic | 40 | [6] |

| Alpha-2C Adrenergic | 130 | [6] |

| Histamine H1 | 3.1 | [6] |

| Muscarinic M1 | >10,000 | [6] |

| Muscarinic M2 | >10,000 | [6] |

| Muscarinic M3 | >10,000 | [6] |

| Muscarinic M4 | >10,000 | [6] |

| Muscarinic M5 | >10,000 | [6] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue source used.

Functional Activity

The functional activity of thiothixene at its primary targets, the dopamine D2 and serotonin 5-HT2A receptors, is antagonistic. This means that it blocks the action of the endogenous ligands (dopamine and serotonin, respectively) at these receptors. This antagonism is the basis for its antipsychotic effects.

| Receptor | Functional Assay | Parameter | Value | Reference |

| Dopamine D2 | cAMP Inhibition | IC50 | Not explicitly found in searches | |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | Not explicitly found in searches |

Downstream Signaling Pathways

The binding of thiothixene to its target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for a complete picture of its pharmacological effects.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[7] Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[7] By acting as an antagonist, thiothixene blocks this effect, thereby preventing the dopamine-induced decrease in cAMP.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another GPCR that couples to the Gq/11 family of G-proteins. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Thiothixene's antagonism at 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade.

Novel Pathway: Stimulation of Efferocytosis

Recent research has uncovered a novel pharmacodynamic effect of thiothixene: the stimulation of efferocytosis, the process by which apoptotic (dying) cells are removed by phagocytic cells such as macrophages.[8][9][10] This finding suggests a potential role for thiothixene in resolving inflammation and maintaining tissue homeostasis. The proposed mechanism involves the inhibition of a dopaminergic signaling pathway that normally suppresses efferocytosis, as well as the induction of Arginase 1, a key enzyme in this process.[8][10]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of thiothixene for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of thiothixene.

-

For total binding, omit thiothixene.

-

For non-specific binding, include a high concentration of a known, non-labeled ligand for the receptor.

-

Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the thiothixene concentration.

-

Determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (General Protocol for D2 Receptor Antagonism)

This protocol describes a common method to assess the functional antagonism of thiothixene at dopamine D2 receptors.

-

Cell Culture:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of thiothixene for a specified time.

-

Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a period to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).[11]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of thiothixene.

-

Determine the IC50 value, which represents the concentration of thiothixene that reverses 50% of the agonist-induced inhibition of cAMP production.

-

In Vitro Efferocytosis Assay (Adapted from Yurdagul et al., 2020)

This protocol is based on the methodology used to identify the pro-efferocytic effects of thiothixene.

-

Macrophage Preparation:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice or use a human macrophage cell line (e.g., THP-1).

-

Culture and differentiate the macrophages as required.

-

Seed the macrophages in a multi-well plate.

-

-

Apoptotic Cell Preparation:

-

Use a suitable cell line (e.g., Jurkat T cells) to induce apoptosis. This can be achieved by methods such as UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine).

-

Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red) to allow for their visualization and quantification once engulfed by macrophages.

-

-

Efferocytosis Assay:

-

Treat the macrophages with thiothixene or a vehicle control for a specified period.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture.

-

Co-culture the cells for a set time to allow for phagocytosis to occur.

-

-

Quantification:

-

Wash the wells to remove any non-engulfed apoptotic cells.

-

Quantify the efferocytosis by measuring the fluorescence intensity of the engulfed apoptotic cells within the macrophages. This can be done using a plate reader, fluorescence microscopy, or flow cytometry.

-

-

Data Analysis:

-

Compare the fluorescence intensity in the thiothixene-treated wells to the vehicle-treated wells to determine the effect of the drug on efferocytosis.

-

Conclusion

The in vitro pharmacodynamic profile of this compound is characterized by high-affinity antagonism at dopamine D2 and serotonin 5-HT2A receptors. Its interaction with these and other receptors leads to a complex modulation of downstream signaling pathways, which collectively contribute to its antipsychotic efficacy. The recently discovered ability of thiothixene to stimulate efferocytosis opens up new avenues for research into its potential therapeutic applications beyond psychosis, particularly in conditions characterized by chronic inflammation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the molecular mechanisms of thiothixene and to develop novel therapeutics for neuropsychiatric and inflammatory disorders.

References

- 1. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tiotixene - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 8. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Thiothixene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thiothixene hydrochloride, a notable antipsychotic agent. The document details the chemical pathways for its synthesis, methodologies for its characterization, and an exploration of its primary signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key procedures are also provided.

Introduction to this compound

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class.[1] It is primarily used in the management of schizophrenia.[2] The therapeutic effects of thiothixene are attributed to its potent antagonism of dopamine D2 receptors in the central nervous system. Additionally, it exhibits affinity for serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors, which contributes to its overall pharmacological profile.[3] The hydrochloride salt of thiothixene is the commonly used pharmaceutical form due to its increased solubility in aqueous media.

Synthesis of this compound

The synthesis of thiothixene involves the construction of the tricyclic thioxanthene core followed by the attachment of the N-methylpiperazinylpropylidene side chain. Several synthetic routes have been reported in the literature. A prevalent and illustrative method involves the use of a Wittig reaction to introduce the characteristic side chain.

A generalized synthetic workflow is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative procedure based on established chemical principles for the synthesis of thiothixene.

Step 1: Synthesis of the Thioxanthone Intermediate

A key intermediate, N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide, can be synthesized through the condensation of thiophenol with 2-chloro-5-(dimethylsulfamoyl)benzoic acid in an alkaline solution, followed by a ring-closure reaction using a dehydrating agent like polyphosphoric acid.

Step 2: Preparation of the Wittig Reagent

The Wittig reagent, a phosphonium ylide, is prepared by reacting an appropriate alkyl halide with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base to generate the ylide. For thiothixene synthesis, a (3-(4-methylpiperazin-1-yl)propyl)triphenylphosphonium halide would be the precursor.

Step 3: The Wittig Reaction

The thioxanthone intermediate is reacted with the prepared Wittig reagent. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkene and triphenylphosphine oxide. This reaction establishes the propylidene side chain on the thioxanthene core.

Step 4: Purification and Salt Formation

The resulting thiothixene base is purified using chromatographic techniques to separate it from unreacted starting materials and the triphenylphosphine oxide byproduct. The purified base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound. The salt is collected by filtration, washed, and dried.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₉N₃O₂S₂ · 2HCl |

| Molecular Weight | 516.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 220-228 °C |

| Solubility | Soluble in water, slightly soluble in chloroform, practically insoluble in benzene, acetone, and ether. |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thioxanthene ring system, the olefinic proton of the propylidene side chain, the methylene groups of the propyl chain and the piperazine ring, and the methyl groups of the sulfonamide and the N-methylpiperazine moiety. Due to the complexity of the aromatic region, signals may overlap. The spectrum of the hydrochloride salt will show downfield shifts for protons near the protonated nitrogen atoms of the piperazine ring compared to the free base.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The Human Metabolome Database reports an experimental ¹³C NMR spectrum for thiothixene. Key signals would include those for the aromatic carbons, the olefinic carbons, the carbons of the aliphatic side chain and piperazine ring, and the methyl carbons.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~1340, ~1160 | S=O stretch (sulfonamide) |

| ~1100 | C-N stretch |

| ~760 | C-S stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry of thiothixene would be expected to show a molecular ion peak (M⁺) at m/z 443, corresponding to the free base. High-resolution mass spectrometry can be used to confirm the elemental composition.

Chromatographic Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for quantifying its presence in pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength where thiothixene exhibits strong absorbance, typically around 230 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded. Purity is determined by the relative peak area of the main component.

Signaling Pathway of Thiothixene

The antipsychotic effects of thiothixene are primarily mediated through its interaction with dopamine and serotonin neurotransmitter systems in the brain.

Caption: Thiothixene's antagonism of D2 and 5-HT2A receptors.

Thiothixene acts as a potent antagonist at dopamine D2 receptors.[4] In psychotic states such as schizophrenia, there is a hyperdopaminergic state in the mesolimbic pathway. By blocking D2 receptors, thiothixene reduces the effects of excess dopamine, thereby alleviating the positive symptoms of schizophrenia like hallucinations and delusions.

Furthermore, thiothixene is an antagonist of serotonin 5-HT2A receptors. The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the incidence of extrapyramidal side effects that can be associated with potent D2 receptor blockade. The interplay between dopamine and serotonin receptor antagonism is a key feature of the mechanism of action of many atypical antipsychotics, and thiothixene shares this characteristic.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The synthetic strategies, centered around the versatile Wittig reaction, allow for the efficient construction of this complex molecule. A thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial for ensuring the quality and purity of the final product. The pharmacological activity of thiothixene is primarily derived from its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, which forms the basis of its therapeutic use in treating psychoses. This comprehensive information serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Thioxanthene - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. pubs.acs.org [pubs.acs.org]

Thiothixene Hydrochloride: A Comprehensive Technical Review of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to thiothixene hydrochloride. Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily utilized in the management of schizophrenia.[1][2] This document consolidates key data to support research and development activities.

Chemical and Physical Properties

This compound is the salt form of thiothixene.[3] Its physicochemical properties are critical for formulation development and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C23H29N3O2S2 (Thiothixene) | [1][4] |

| C23H31Cl2N3O2S2 (Thiothixene HCl) | [3] | |

| C23H35Cl2N3O4S2 (Thiothixene dihydrochloride dihydrate) | [5][6] | |

| Molecular Weight | 443.63 g/mol (Thiothixene) | [1] |

| 552.57 g/mol (Thiothixene dihydrochloride dihydrate) | [5][7] | |

| CAS Number | 3313-26-6 (Thiothixene) | [4] |

| 22189-31-7 (this compound) | [1][8][5] | |

| Appearance | White to tan crystals | [4] |

| Taste | Very bitter | [4] |

| Odor | Practically odorless | [4] |

| Melting Point | 114-118 °C (cis-, trans- mixture) | [4] |

| Solubility | Practically insoluble in water (thiothixene base).[4] The hydrochloride salt is more soluble. | |

| LogP | 3.78 - 6.031 | [3][4] |

| pKa (Strongest Basic) | 8.16 | [5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

Chemical Structure

Thiothixene is a tricyclic compound characterized by a thioxanthene nucleus with a (4-methylpiperazin-1-yl)propylidene side chain attached to the central ring.[9] The molecule exists as geometric isomers, Z (cis) and E (trans), with the Z isomer being the more pharmacologically active form.[10]

Caption: Chemical structure of thiothixene.

Experimental Protocols

Synthesis

Several synthetic routes for thiothixene have been described, primarily involving the construction of the (4-methylpiperazin-1-yl)propylidene side chain onto a thioxanthone derivative.[9]

One common method involves a Wittig reaction to introduce the side chain.[9]

-

Starting Material: N,N-dimethylsulfamoyl-Z-thioxanthen-9-one.[9]

-

Reaction: A Wittig reaction is employed to couple the thioxanthone intermediate with a phosphorane derived from the piperazinylpropylidene side chain.[9]

-

Product: This reaction yields a mixture of Z- and E-thiothixene isomers, which can then be separated.[9]

Another described method involves:

-

Starting Materials: Thiophenol and 2-chloro-5-dimethylsulfamoylbenzoic acid.[9]

-

Intermediate Formation: These are condensed in an alkaline DMF solution, followed by a ring-closure reaction with polyphosphoric acid to form the ketone intermediate.[9]

-

Side Chain Addition: A Wittig reaction is then used to attach the piperazinylpropylidene side chain.[9]

Analytical Methods

A variety of analytical methods are available for the quantification and analysis of thiothixene in different matrices.

High-Performance Liquid Chromatography (HPLC): An HPLC methodology has been developed for the quantitation of thiothixene in bulk drug, finished products, and dissolution samples.[10]

-

Column: A single analytical column containing a mixture of silica and alumina (SiAl) can be used.[10]

-

Separation: This method is capable of resolving the Z (cis) and E (trans) isomers of thiothixene, as well as synthetic precursors and degradation products.[10]

-

Application: A minor modification of the mobile phase allows for the direct injection and analysis of low-concentration samples in simulated gastric fluid for dissolution testing.[10]

Supercritical Fluid Chromatography (SFC): SFC has been explored as a technique for drug impurity profiling of thiothixene.[8]

-

Mobile Phase: Consists of CO2 and methanol with 0.1% isopropylamine.[8]

-

Conditions: Experiments are typically carried out at a back-pressure of 150 bar and 25 °C with a flow rate of 3 mL/min.[8]

-

Application: This method is used to screen a set of dissimilar stationary phases for method development in impurity profiling.[8]

Other Analytical Techniques:

-

High-Performance Thin-Layer Chromatography (HPTLC): A method for the quantitation of thiothixene in plasma with a sensitivity of about 0.1 ng/mL.[4]

-

Spectrophotometry: A spectrophotometric method has been described for the determination of thioxanthene derivatives, including thiothixene, based on measuring the first derivative spectrum of the oxidized drug.[11]

-

Gas Chromatography (GC) and Fluorometry: These methods have been used to determine thiothixene concentrations in serum and red blood cells to correlate with clinical response.[12]

Signaling Pathways and Mechanism of Action

Thiothixene's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, particularly in the mesolimbic pathway.[2][3][13] This blockade of postsynaptic dopamine receptors is believed to be responsible for its antipsychotic effects, alleviating symptoms such as hallucinations and delusions.[3][6]

In addition to its potent D2 receptor blockade, thiothixene also exhibits affinity for other receptors:

-

Dopamine D1 Receptors: It also acts as an antagonist at D1 receptors.[8]

-

Serotonin 5-HT2A Receptors: Thiothixene is an antagonist at 5-HT2A receptors, which may contribute to its overall therapeutic effect and potentially mitigate some of the extrapyramidal side effects associated with strong D2 antagonism.[8][13]

-

Histamine H1 and Alpha-Adrenergic Receptors: It has weak affinity for these receptors, which can lead to side effects such as sedation and orthostatic hypotension.[3][13][14]

Caption: Thiothixene's primary mechanism of action.

Caption: General workflow for thiothixene analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]

- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Tiotixene - Wikipedia [en.wikipedia.org]

- 10. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Correlation of initial thiothixene serum levels and clinical response. Comparison of fluorometric, gas chromatographic, and RBC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 14. Thiothixene Monograph for Professionals - Drugs.com [drugs.com]

Cis vs. Trans Isomer Activity of Thiothixene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, utilized in the management of schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its stereochemistry, specifically the geometric isomerism arising from the double bond in its propylidene side chain. This guide provides a detailed examination of the differential pharmacological activity between the cis (Z) and trans (E) isomers of thiothixene, focusing on their interaction with the dopamine D2 receptor, the primary target for its antipsychotic action. It is well-established that the clinical effectiveness of thiothixene is almost exclusively attributed to the cis-isomer.[2]

Comparative Pharmacodynamics

The pharmacological activity of thiothixene is predominantly mediated by its potent antagonism of the dopamine D2 receptor.[1] This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. The geometric orientation of the side chain in the cis and trans isomers significantly influences their ability to bind to the D2 receptor, leading to a profound difference in their biological activity.

Dopamine D2 Receptor Binding Affinity

Table 1: Dopamine D2 Receptor Binding Affinity of Thiothixene Isomers

| Isomer | Receptor | Ki (nM) | Reference |

| cis-Thiothixene | Dopamine D2 | 0.12 | [DrugBank Online] |

| trans-Thiothixene | Dopamine D2 | Not Reported (Significantly less active) | [2] |

Note: The reported Ki value for thiothixene is for the active cis-isomer.

Downstream Signaling: Adenylyl Cyclase Inhibition

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3] As a potent D2 receptor antagonist, cis-thiothixene blocks this signaling pathway. The less active trans-isomer is expected to have a negligible effect on this pathway due to its poor receptor affinity.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of cis- and trans-thiothixene for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of cis- and trans-thiothixene for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

[3H]-Spiperone (radioligand).

-

cis-Thiothixene and trans-thiothixene.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Unlabeled spiperone or haloperidol (for determination of non-specific binding).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: D2 receptor membranes, [3H]-spiperone, and assay buffer.

-

Non-specific binding wells: D2 receptor membranes, [3H]-spiperone, and a high concentration of unlabeled spiperone or haloperidol (e.g., 10 µM).

-

Competition wells: D2 receptor membranes, [3H]-spiperone, and varying concentrations of cis- or trans-thiothixene.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (cis- or trans-thiothixene).

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

HPLC Separation of Thiothixene Isomers

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of cis- and trans-thiothixene.[2][4]

Objective: To separate and quantify the cis and trans isomers of thiothixene.

Materials:

-

HPLC system with a UV detector.

-

Analytical column (e.g., SiAl: a mixture of silica and alumina).[2]

-

Mobile phase: A suitable mixture of organic solvents and buffers (e.g., a mixture of acetonitrile, methanol, and an aqueous buffer). The exact composition should be optimized for the specific column and system.

-

cis-Thiothixene and trans-thiothixene standards.

-

Sample solvent (e.g., mobile phase).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for both cis- and trans-thiothixene in the sample solvent.

-

Sample Preparation: Dissolve the thiothixene sample in the sample solvent.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate.

-

Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[4]

-

-

Data Analysis:

-

Identify the peaks corresponding to cis- and trans-thiothixene based on the retention times of the standards.

-

Construct a calibration curve for each isomer by plotting the peak area against the concentration of the standards.

-

Determine the concentration of each isomer in the sample by comparing their peak areas to the calibration curves.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and its modulation by cis-thiothixene.

Experimental Workflow for Dopamine D2 Receptor Binding Assay

Caption: Workflow for determining the binding affinity of thiothixene isomers.

Conclusion

The pharmacological activity of thiothixene is critically dependent on its geometric isomerism. The cis-isomer is a potent antagonist of the dopamine D2 receptor and is responsible for the therapeutic effects of the drug in treating schizophrenia. In contrast, the trans-isomer exhibits significantly lower activity due to its conformational inability to effectively bind to the D2 receptor. This stereospecificity highlights the importance of three-dimensional molecular structure in drug-receptor interactions and underscores the necessity of controlling isomeric purity during the synthesis and formulation of thiothixene for clinical use. Researchers and drug development professionals should prioritize the evaluation of the cis-isomer in preclinical and clinical studies to accurately assess the therapeutic potential and safety profile of thiothixene-based compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiothixene Hydrochloride: An In-depth Technical Guide to its Off-Target Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic of the thioxanthene class, primarily indicated for the management of schizophrenia.[1] Its therapeutic effects are largely attributed to its potent antagonism of dopamine D2 receptors.[2][3] However, like many antipsychotics, thiothixene interacts with a variety of other neurotransmitter receptors, known as off-target binding. This off-target activity is crucial in understanding the drug's complete pharmacological profile, including its side effects and potential for polypharmacology. This technical guide provides a detailed overview of the off-target receptor binding profile of thiothixene hydrochloride, supported by quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.

Data Presentation: Off-Target Receptor Binding Profile of Thiothixene

The following table summarizes the in vitro binding affinities (Ki values) of thiothixene for a range of on-target and off-target receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | Species |

| Dopamine | D1 | 12 | Human |

| D2 | 0.2 | Human | |

| D3 | 0.7 | Human | |

| D4 | 1.8 | Human | |

| D5 | 20 | Human | |

| Serotonin | 5-HT1A | 130 | Human |

| 5-HT1B | 180 | Human | |

| 5-HT1D | 110 | Human | |

| 5-HT1E | 260 | Human | |

| 5-HT2A | 3.4 | Human | |

| 5-HT2C | 15 | Human | |

| 5-HT3 | >10,000 | Human | |

| 5-HT5A | 100 | Human | |

| 5-HT6 | 31 | Human | |

| 5-HT7 | 8.3 | Human | |

| Adrenergic | α1A | 1.5 | Human |

| α1B | 4.7 | Human | |

| α1D | 2.1 | Human | |

| α2A | 140 | Human | |

| α2B | 110 | Human | |

| α2C | 98 | Human | |

| β1 | 8,300 | Human | |

| β2 | 10,000 | Human | |

| Histamine | H1 | 2.5 | Human |

| H2 | 1,300 | Human | |

| H3 | >10,000 | Human | |

| H4 | 8,900 | Human | |

| Muscarinic | M1 | 1,200 | Human |

| M2 | 4,800 | Human | |

| M3 | ≥5,750 | Human | |

| M4 | >10,000 | Human | |

| M5 | 5,376 | Human | |

| Sigma | σ1 | 1,780 | N/A |

Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature. The species is human unless otherwise specified.

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. The following sections outline the general methodologies for these experiments.

Membrane Preparation from Cultured Cells or Tissues

A crucial first step in in vitro binding assays is the preparation of cell membranes that contain the receptor of interest.

Materials:

-

Cultured cells expressing the target receptor or tissue samples.

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenizer (e.g., Dounce or Polytron).

-

High-speed centrifuge.

-

Bradford or BCA protein assay kit.

Procedure:

-

Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in ice-cold lysis buffer. For tissues, the sample is minced and placed in lysis buffer.

-

Homogenization: The cell or tissue suspension is homogenized to disrupt the cell membranes and release their contents.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation to remove any remaining cytosolic components.

-

Protein Quantification: The final membrane pellet is resuspended in a suitable buffer, and the total protein concentration is determined using a standard protein assay. The membranes are then stored at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, thiothixene) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Materials:

-

Prepared cell membranes containing the target receptor.

-

Radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors).

-

Unlabeled competitor (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (thiothixene).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radiolabeled ligand (the IC50 value). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key on-target and off-target receptors of thiothixene.

Experimental Workflow

The following diagram provides a generalized workflow for a competitive radioligand binding assay.

Conclusion

This technical guide provides a comprehensive overview of the off-target receptor binding profile of this compound. The presented data highlights thiothixene's high affinity for its primary target, the dopamine D2 receptor, as well as significant interactions with several off-target receptors, including serotonin (5-HT2A, 5-HT2C, 5-HT7), adrenergic (α1A, α1B, α1D), and histamine (H1) receptors. Understanding this broader receptor binding profile is essential for a complete comprehension of thiothixene's therapeutic actions and its potential to elicit a range of side effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to characterize the pharmacology of this and other psychoactive compounds.

References

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Pathways of Thiothixene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of thiothixene hydrochloride, a typical antipsychotic medication. By synthesizing available data, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its biotransformation, pharmacokinetic profile, and the analytical methodologies used for its study.

Introduction to Thiothixene Metabolism

Thiothixene, a thioxanthene derivative, undergoes extensive metabolism primarily in the liver. The biotransformation processes are crucial in determining the drug's efficacy, duration of action, and potential for drug-drug interactions. The primary enzyme responsible for the metabolism of thiothixene is Cytochrome P450 1A2 (CYP1A2). The metabolic fate of thiothixene involves several key pathways, leading to the formation of various metabolites that are subsequently eliminated from the body.

Primary Metabolic Pathways

In vivo studies have identified two major metabolic pathways for thiothixene: sulfoxidation and N-demethylation. These reactions result in the formation of the principal metabolites: thiothixene sulfoxide and N-desmethylthiothixene.[1][2] Additionally, other metabolites such as demethylated sulfoxide and hydroxylated derivatives have been reported, indicating a complex biotransformation cascade.[1][3] The excretion of thiothixene and its metabolites occurs mainly through the feces via biliary elimination.[1][2][3]

The metabolic conversion of thiothixene can be visualized as follows:

Quantitative Analysis of Thiothixene and its Metabolites

While the qualitative aspects of thiothixene metabolism are established, comprehensive quantitative data on the proportion of each metabolite formed in vivo remains limited in publicly available literature. The following table summarizes the known pharmacokinetic parameters of the parent drug.

| Parameter | Value | Species | Reference |

| Half-life (t½) | 34 hours | Human | [4] |

| Peak Plasma Concentration (Cmax) | 2-15 µg/L (associated with clinical improvement) | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Human | [2] |

| Protein Binding | >99% | Human | [1] |

Further research is required to delineate the precise percentages of thiothixene converted to its various metabolites and to determine their specific pharmacokinetic profiles, including their half-lives, peak concentrations, and volumes of distribution.

Experimental Protocols for Metabolite Analysis

The analysis of thiothixene and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been employed, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most prominent.

Sample Preparation

A critical step in the analysis of thiothixene and its metabolites from biological samples (e.g., plasma, urine, feces) is the extraction of the analytes from the complex matrix.

General Workflow for Sample Preparation:

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a powerful technique for the sensitive and specific quantification of drugs and their metabolites.

-

Principle: The sample extract is injected into an HPLC system, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column. The separated compounds then enter a mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured, allowing for precise identification and quantification.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS): GC-MS has also been utilized for the analysis of thiothixene.

-

Principle: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. Similar to HPLC-MS, the separated components are then detected by a mass spectrometer.

Conclusion

The in vivo metabolism of this compound is a complex process dominated by sulfoxidation and N-demethylation, primarily mediated by the CYP1A2 enzyme. While the major metabolites have been identified, there is a need for more comprehensive quantitative data regarding their formation and pharmacokinetic profiles. The analytical methods, particularly HPLC-MS/MS, provide the necessary sensitivity and specificity for detailed metabolic studies. This guide serves as a foundational resource for professionals in the field, highlighting the current state of knowledge and identifying areas for future research to further elucidate the metabolic fate of this important antipsychotic agent.

References

The Dawn of a New Era in Antipsychotic Therapy: A Technical Deep Dive into the Historical Development of Thioxanthenes

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical development of thioxanthene antipsychotics, tailored for researchers, scientists, and drug development professionals. Emerging in the late 1950s as a chemical evolution from the phenothiazine class of antipsychotics, thioxanthenes offered a new avenue for the management of psychosis, particularly schizophrenia. This document delves into the core scientific advancements, from their synthesis and structure-activity relationships to their pharmacological profiles and clinical evaluation, presenting a consolidated resource for understanding this important class of therapeutic agents.

From Phenothiazine Predecessors to Thioxanthene Innovations

The story of thioxanthenes begins with the groundbreaking discovery of chlorpromazine, the first phenothiazine antipsychotic. While revolutionary, the quest for agents with improved efficacy and a more favorable side-effect profile was immediate. Researchers, primarily in Denmark, initiated intensive studies in the late 1950s to synthesize "carbon-analogues" of phenothiazines, replacing the nitrogen atom in the central ring with a carbon atom.[1] This structural modification gave rise to the thioxanthene scaffold, with the hope of mitigating some of the toxic effects associated with their predecessors.[1]

The first thioxanthene to be introduced to the market was chlorprothixene in 1959.[1] This was followed by the development of more potent compounds, including clopenthixol in 1961, and subsequently flupenthixol and thiothixene.[1] A significant breakthrough in the development of thioxanthenes was the recognition of the importance of stereoisomerism. The double bond in the side chain of the thioxanthene structure leads to the existence of cis (Z) and trans (E) isomers. It was discovered that the cis-(Z) isomer is the pharmacologically active form, a crucial finding that guided the synthesis and purification of later thioxanthene antipsychotics. Zuclopenthixol, the pure cis-(Z) isomer of clopenthixol, was introduced in 1978 and exemplifies the application of this stereochemical understanding.[2]

Pharmacological Profile: A Symphony of Receptor Interactions

The therapeutic efficacy of thioxanthene antipsychotics is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] However, their clinical effects are a result of a complex interplay with a variety of other neurotransmitter receptors. This section provides a quantitative comparison of the receptor binding affinities of key thioxanthene derivatives.

| Drug | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | H1 (Ki, nM) | α1-adrenergic (Ki, nM) |

| Chlorprothixene | 18[5][6] | 2.96[5][6] | 9.4[5][6] | 3[5][6] | 5.6[5][6] | 3.75[5][6] | 33[7] |

| cis-(Z)-Flupentixol | ~0.38 (equal affinity to D2)[1][8][9] | 0.38[1][8] | 7[1][8][10] | - | - | - | High Affinity[9] |

| Zuclopenthixol | 9.8[7][11] | 1.5[7][11] | 7.6[7] | 3[7] | - | 169[7] | 33[7] |

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various sources and may reflect slight variations in experimental conditions.

Preclinical Evaluation: From Bench to Animal Models

The journey of a thioxanthene from a synthesized compound to a potential therapeutic agent involves rigorous preclinical evaluation. This process typically includes in vitro receptor binding assays to determine the compound's pharmacological profile and in vivo animal models to assess its antipsychotic-like activity.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

A standard method to determine the binding affinity of a thioxanthene for the D2 receptor is a competitive radioligand binding assay using [3H]-spiperone.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors.

-

[3H]-spiperone (radioligand).

-

Test compound (e.g., a thioxanthene derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[10]

-

Non-specific binding control (e.g., 2 µM (+)-butaclamol).[10]

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-spiperone (typically at or below its Kd), and varying concentrations of the test compound in the assay buffer. A parallel set of wells containing the radioligand and a high concentration of an unlabeled ligand (e.g., butaclamol) is used to determine non-specific binding.[10]

-

Equilibration: Incubate the plates at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Assessment: The Conditioned Avoidance Response (CAR) Test

The CAR test is a widely used behavioral model to predict the antipsychotic efficacy of new compounds.[13][14][15] This test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Objective: To evaluate the antipsychotic-like potential of a thioxanthene by measuring its effect on a conditioned avoidance response.

Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild electric shock, and a conditioned stimulus (e.g., a light or a buzzer).

Procedure:

-

Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a buzzer, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the shock has started (escape response). This training is repeated until the animal consistently performs the avoidance response.

-

Drug Administration: The trained animals are treated with the test compound (e.g., a thioxanthene) at various doses.

-

Testing: After a set pre-treatment time, the animals are placed back in the shuttle box and subjected to a series of trials. The number of avoidance responses, escape responses, and failures to escape are recorded.

-

Data Analysis: The dose of the drug that produces a 50% reduction in the number of avoidance responses (ED50) is calculated. A compound is considered to have antipsychotic-like potential if it significantly reduces avoidance responding at doses that do not impair the escape response, indicating a specific effect on the conditioned behavior rather than a general motor deficit.

Clinical Development and Efficacy

The ultimate validation of a new antipsychotic lies in its performance in clinical trials. The efficacy of thioxanthenes in treating schizophrenia is typically assessed using standardized rating scales, with the Positive and Negative Syndrome Scale (PANSS) being a widely accepted primary outcome measure.

Clinical Trial Design for Schizophrenia

A typical clinical trial to evaluate the efficacy of a new thioxanthene antipsychotic would be a randomized, double-blind, placebo-controlled study.

Key Components:

-

Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-5).

-

Intervention: The investigational thioxanthene drug at one or more fixed doses.

-

Control: A placebo and/or an active comparator (an existing antipsychotic).

-

Primary Outcome: The change from baseline in the total PANSS score. A clinically significant response is often defined as a 20-50% reduction in the PANSS score.[16][17]

-

Secondary Outcomes: Changes in PANSS subscales (positive, negative, and general psychopathology), other rating scales (e.g., Clinical Global Impression - Severity), and assessment of side effects.

-

Duration: Typically several weeks to months.

Illustrative Clinical Efficacy: While comprehensive, directly comparative clinical trial data for all thioxanthenes is extensive and varies across studies, a study on zuclopenthixol acetate in schizophrenic in-patients demonstrated a significant reduction in positive symptoms after three injections, including a 54% reduction in excitement and a 49% reduction in hostility from baseline as measured by the PANSS.[18]